molecular formula C18H21Br B8488144 4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl CAS No. 80563-37-7

4-(Bromomethyl)-4'-pentyl-1,1'-biphenyl

Cat. No. B8488144
M. Wt: 317.3 g/mol
InChI Key: MZZAZRDOOHDXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04528114

Procedure details

A solution of 9.4 g of 4-(hydroxymethyl)-4'-pentylbiphenyl in 150 ml of methylene chloride was placed at 0° C. in a sulphonation flask under argon gasification and treated within 5 minutes with 3.4 ml of a 62% aqueous hydrogen bromide solution. The mixture was subsequently stirred at room temperature for a further 15 hours, then poured into 50 ml of 5% sodium hydrogen carbonate solution and extracted three times with 100 ml of methylene chloride each time. The organic phases were washed twice with 100 ml of water each time, dried over magnesium sulphate and concentrated. Low-pressure chromatography (0.5 bar) of the residue (10.8 g) on silica gel with 5% ethyl acetate/petroleum as the eluant gave 7.5 g (64%) of 4-(bromomethyl)-4'-pentylbiphenyl as a colourless oil.
Name
4-(hydroxymethyl)-4'-pentylbiphenyl
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[BrH:20].C(=O)([O-])O.[Na+]>C(Cl)Cl>[Br:20][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
4-(hydroxymethyl)-4'-pentylbiphenyl
Quantity
9.4 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)C1=CC=C(C=C1)CCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at room temperature for a further 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of methylene chloride each time
WASH
Type
WASH
Details
The organic phases were washed twice with 100 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C1=CC=C(C=C1)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.